molecular formula C18H17ClN2O3S B11212673 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11212673
M. Wt: 376.9 g/mol
InChI Key: FUPZYWXCXPFNAC-UHFFFAOYSA-N
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Description

7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core, a chloro substituent, and a dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core and the introduction of the chloro and dimethoxyphenyl groups. One common method involves the reaction of 2-aminobenzamide with 3,4-dimethoxyphenylacetic acid under acidic conditions to form the quinazolinone core. This intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent. Finally, the sulfanylidene group is introduced through a reaction with a suitable thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to form tetrahydroquinazolinone derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Tetrahydroquinazolinone derivatives

    Substitution: Amino or thiol-substituted quinazolinone derivatives

Scientific Research Applications

7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to the active sites of enzymes, inhibiting their activity. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to antiproliferative effects in cancer cells. Additionally, its sulfanylidene group can interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3,4-dimethoxybenzil: Shares the dimethoxyphenyl and chloro substituents but lacks the quinazolinone core.

    4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Contains a chloro substituent and a heterocyclic core but differs in the overall structure and functional groups.

Uniqueness

7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its combination of a quinazolinone core, a chloro substituent, and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H17ClN2O3S

Molecular Weight

376.9 g/mol

IUPAC Name

7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C18H17ClN2O3S/c1-23-15-6-3-11(9-16(15)24-2)7-8-21-17(22)13-5-4-12(19)10-14(13)20-18(21)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,25)

InChI Key

FUPZYWXCXPFNAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)OC

Origin of Product

United States

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